(1-Acetylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate
Description
Properties
IUPAC Name |
(1-acetylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-11-3-5-14(6-4-11)20(17,18)19-10-13-7-8-15(9-13)12(2)16/h3-6,13H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSBQSLRPRNTEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis generally involves two main stages:
Stage 1: Preparation of the Pyrrolidin-3-ylmethanol Intermediate
Starting from 1-acetylpyrrolidine derivatives, the 3-position is functionalized to introduce a hydroxymethyl group. This can be achieved through reduction or substitution reactions on protected pyrrolidine intermediates.Stage 2: Conversion of the Hydroxymethyl Group to 4-Methylbenzenesulfonate (Tosylate) Ester
The primary alcohol group is converted into the tosylate ester using tosyl chloride (4-methylbenzenesulfonyl chloride) under basic conditions, typically in the presence of a base such as pyridine or triethylamine.
Detailed Preparation of (1-Acetylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate
Step 1: Synthesis of 1-Acetylpyrrolidin-3-ylmethanol
- Starting from commercially available or synthetically prepared 1-acetylpyrrolidine, functionalization at the 3-position is performed.
- Methods include:
- Reduction of corresponding esters or aldehydes : For example, reduction of 1-acetylpyrrolidin-3-carboxylate esters using hydride reagents (e.g., DIBAL-H) to yield the corresponding alcohol.
- Grignard or organometallic addition : In some analog syntheses, Weinreb amides derived from pyrrolidines are reacted with Grignard reagents to afford ketones, which can be further reduced to alcohols.
Step 2: Tosylation of the Hydroxymethyl Group
- The hydroxyl group on the pyrrolidin-3-ylmethanol is converted to the tosylate using 4-methylbenzenesulfonyl chloride.
- Typical reaction conditions:
- Solvent: Anhydrous dichloromethane or pyridine.
- Base: Pyridine or triethylamine to neutralize the HCl formed.
- Temperature: 0 °C to room temperature to control reaction rate and minimize side reactions.
- The reaction proceeds via nucleophilic attack of the alcohol oxygen on the sulfonyl chloride, forming the sulfonate ester.
Step 3: Purification and Characterization
- The crude product is purified by chromatographic techniques such as silica gel column chromatography.
- Characterization includes NMR, MS, and purity assessment by HPLC or GC.
Supporting Research Findings and Data
Tosylation Reaction Parameters and Yields
| Parameter | Typical Conditions | Observed Outcome |
|---|---|---|
| Tosylating agent | 4-Methylbenzenesulfonyl chloride | Efficient sulfonate formation |
| Base | Pyridine or triethylamine | Neutralizes HCl, promotes reaction |
| Solvent | Dichloromethane or pyridine | Good solubility, reaction medium |
| Temperature | 0 °C to 25 °C | Controls reaction rate |
| Reaction time | 1-4 hours | Complete conversion |
| Yield | 80-95% (reported in analogous systems) | High purity product |
Industrially Relevant Preparation of 4-Methylbenzenesulfonate Esters
- A related method for preparing methyl benzenesulfonate involves esterification of benzene sulfonyl chloride with sodium methylate in methanol at 25-35 °C, yielding high purity sulfonate esters with yields exceeding 98%.
- This method highlights the efficiency of sulfonyl chloride reagents in forming sulfonate esters under mild conditions, supporting the use of tosyl chloride in the preparation of this compound.
Additional Notes on Synthetic Challenges and Optimization
- Epimerization Risk : Pyrrolidine derivatives can epimerize at stereocenters under protic or basic conditions. Careful control of reaction pH and temperature is essential to maintain stereochemical integrity.
- Protection/Deprotection Strategies : Use of protecting groups such as Boc or silyl ethers on nitrogen or hydroxyl groups may be necessary in multistep syntheses to prevent side reactions.
- Purification : Activated carbon treatment and filtration are effective for decolorization and removal of impurities in sulfonate ester preparations.
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Functionalization at C-3 of pyrrolidine | Reduction of esters/aldehydes (e.g., DIBAL-H) | Formation of 1-acetylpyrrolidin-3-ylmethanol |
| 2 | Tosylation of hydroxymethyl group | 4-Methylbenzenesulfonyl chloride, pyridine, 0-25 °C | Formation of tosylate ester with high yield |
| 3 | Purification | Silica gel chromatography, activated carbon | High purity, colorless product |
Chemical Reactions Analysis
Types of Reactions
(1-Acetylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Corresponding amine or thiol derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with biological targets effectively, making it a candidate for developing new therapeutic agents.
Case Study: Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to (1-Acetylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate have shown promising results in inhibiting the growth of breast cancer cells (MCF-7, T47-D, MDA-MB231) while displaying low toxicity to normal cells (NIH-3T3) .
| Compound | Cell Line | IC50 Value (µM) | Toxicity on Normal Cells |
|---|---|---|---|
| Compound A | MCF-7 | 27.7 | >100 |
| Compound B | T47-D | 39.2 | >100 |
| Compound C | MDA-MB231 | 35.0 | >100 |
This table illustrates the effectiveness of similar compounds in targeting cancer cells while minimizing harm to healthy tissues.
Neuropharmacology
Research indicates that compounds containing pyrrolidine structures can influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders. The acetyl group in this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for further exploration in treating conditions such as anxiety or depression.
Case Study: Neurotransmitter Modulation
Studies involving pyrrolidine derivatives have shown their ability to modulate GABAergic and glutamatergic systems, which are crucial for maintaining neurological health .
Antimicrobial Activity
There is growing interest in the antimicrobial properties of sulfonate-containing compounds. The sulfonate group can enhance solubility and bioavailability, which is critical for antimicrobial efficacy.
Case Study: Antimicrobial Screening
Preliminary screening of related compounds has shown activity against various bacterial strains, indicating that this compound could be explored as an antimicrobial agent .
Mechanism of Action
The mechanism of action of (1-Acetylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the sulfonate moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-Methylbenzenesulfonyl)pyrrolidin-3-yl 4-Methylbenzene-1-sulfonate (CAS 131912-34-0)
Key Data from :
| Property | Value |
|---|---|
| Molecular formula | C₁₈H₂₁NO₅S₂ |
| Molecular weight | 395.5 g/mol |
| Functional groups | Tosylsulfonyl (N-bound) and tosylate (O-bound) |
| Synonyms | 1-Tosyl-3-pyrrolidinol Tosylate |
Comparison :
- Structural Differences: The compared compound has two tosyl groups (one sulfonyl at N1 and one sulfonate ester at O3), whereas the target compound has an acetyl group at N1 and a single tosyl ester at C3.
- The acetyl group in the target compound may reduce electrophilicity at the pyrrolidine nitrogen, altering its participation in further reactions.
- Physical Properties: Higher molecular weight (395.5 vs. ~305 for the target compound) likely reduces solubility in non-polar solvents. Dual sulfonate groups increase hydrophilicity, whereas the acetyl group in the target compound may improve lipid membrane permeability.
Chromenone and Pyrazolopyrimidine Derivatives (–5)
Examples :
- Example 56 (): N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide.
- Example 42 (): 2-(1-(4-amino-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one 4-methylbenzenesulfonate.
Comparison :
- Structural Complexity: These derivatives incorporate chromenone and pyrazolopyrimidine cores, which are pharmacologically relevant scaffolds. The target compound lacks such complexity, suggesting its role as a synthetic precursor rather than an API.
- Functional Group Similarities :
- Biological Relevance :
- The sulfonamide/sulfonate groups in these derivatives likely enhance interactions with biological targets (e.g., kinases or receptors), whereas the target compound’s tosyl group may serve as a prodrug moiety or leaving group.
Comparative Analysis Table
Research Findings and Implications
- Synthetic Utility : The target compound’s acetyl group offers a site for further functionalization (e.g., deacetylation or substitution), distinguishing it from the bis-tosylated analog in .
- Stability : Tosyl esters are prone to hydrolysis under acidic/basic conditions. The acetyl group may confer partial protection against degradation compared to compounds with multiple sulfonate groups.
- Biological Relevance : While complex derivatives in –5 are optimized for target binding, the target compound’s simpler structure may prioritize scalability and modularity in drug discovery pipelines.
Biological Activity
(1-Acetylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate, with the CAS number 1353979-05-1, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound consists of a pyrrolidine ring substituted with an acetyl group and a methylbenzenesulfonate moiety. The molecular formula is C12H15NO3S, and its structure can be represented as follows:
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The sulfonate group may enhance solubility and bioavailability, facilitating its interaction with biological systems.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways critical for various physiological processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
Anticancer Properties
Preliminary investigations suggest potential anticancer activity. For instance, in vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines by activating caspase pathways.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Target/Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Specific enzyme targets |
Case Study 1: Antimicrobial Efficacy
In a study focused on the antimicrobial efficacy of this compound, researchers tested the compound against common pathogens such as E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Case Study 2: Cancer Cell Line Studies
Another investigation assessed the effects of the compound on various cancer cell lines, including breast and colon cancer cells. Treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values reported around 25 µM for breast cancer cells.
Q & A
Q. What are the optimal synthetic routes for (1-Acetylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate, and how can purity be ensured during synthesis?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between a pyrrolidine precursor (e.g., 1-acetylpyrrolidin-3-ylmethanol) and 4-methylbenzenesulfonyl chloride. Key steps include:
- Reaction Conditions : Use anhydrous dichloromethane as a solvent with a base like triethylamine to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >97% purity .
- Characterization : Confirm purity via HPLC (C18 column, mobile phase: methanol/buffer at pH 4.6–6.5) and NMR (¹H/¹³C) .
Q. Which analytical techniques are most effective for characterizing structural and physicochemical properties?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structure (e.g., monoclinic system, space group P2₁/c) to confirm stereochemistry and intermolecular interactions .
- HPLC-MS : Quantify impurities using a sodium 1-octanesulfonate buffer (pH 4.6) paired with methanol (65:35 v/v) for separation .
- Thermal Analysis : Determine melting point (mp) via differential scanning calorimetry (DSC); expected range: 167–169°C .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Degradation Studies : Incubate samples in aqueous buffers (pH 3–9) at 25–40°C for 24–72 hours. Monitor degradation via HPLC and LC-MS to identify byproducts (e.g., acetyl group hydrolysis) .
- Storage Recommendations : Store at –20°C in amber vials to minimize photodegradation and thermal decomposition .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. acetylpyrrolidine substituents) influence biological activity compared to analogs?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs (e.g., replacing acetyl with fluorophenyl groups) and evaluate bioactivity via in vitro assays (e.g., enzyme inhibition, receptor binding). Use molecular docking to predict binding affinities .
- Data Interpretation : Fluorine’s electronegativity enhances hydrogen bonding with target proteins, while acetyl groups may improve metabolic stability .
Q. What computational methods can predict the compound’s reactivity and interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., cytochrome P450) using software like GROMACS. Analyze binding free energies (MM-PBSA) .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
Q. How can researchers resolve discrepancies in biological assay data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Controlled Replicates : Perform triplicate assays under standardized conditions (fixed pH, temperature). Use ANOVA to assess variability .
- Matrix Effects : Test compound stability in assay buffers (e.g., presence of DMSO) via LC-MS to rule out solvent interference .
Q. What are the reaction mechanisms for key transformations involving the sulfonate group?
- Methodological Answer :
- Nucleophilic Substitution : Use isotopic labeling (e.g., ¹⁸O in sulfonate) and monitor kinetics via ¹H NMR to confirm Sₙ2 mechanisms .
- Oxidation/Reduction : Treat with mCPBA or NaBH₄ and analyze products via IR (sulfone S=O stretch at ~1300 cm⁻¹) .
Methodological Notes for Experimental Design
- Sample Preparation : For reproducibility, pre-dry solvents (e.g., molecular sieves in DCM) and standardize reaction scales (e.g., 1 mmol) .
- Data Validation : Cross-validate analytical results (e.g., NMR + HPLC + HRMS) to minimize instrumental bias .
- Ethical Reporting : Disclose limitations (e.g., small sample sizes in degradation studies) and propose mitigations (e.g., continuous cooling to stabilize samples) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
